![molecular formula C48H98O5Sn2 B15180515 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane CAS No. 85702-57-4](/img/structure/B15180515.png)
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. It is a type of distannoxane, which is a class of compounds containing tin-oxygen-tin (Sn-O-Sn) linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane typically involves the reaction of dibutyltin oxide with hexadecanoic acid (palmitic acid) under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the formation of the distannoxane compound. The reaction can be represented as follows:
2 Bu2SnO+2 C16H31COOH→Bu2Sn(OCOC16H31)2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional purification steps such as recrystallization or distillation may be employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The compound can participate in substitution reactions where the hexadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of new organotin compounds with different functional groups .
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cell function and viability. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxoisooctadecyl)oxy]distannoxane
- Tetrabutyldistannoxane dilaurate
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane is unique due to its specific hexadecyl groups, which impart distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
85702-57-4 |
|---|---|
Formule moléculaire |
C48H98O5Sn2 |
Poids moléculaire |
992.7 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl(hexadecanoyloxy)stannyl]oxystannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
MFUSGYGMIFRGOX-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
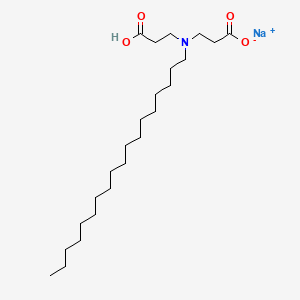
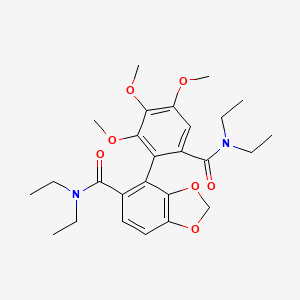
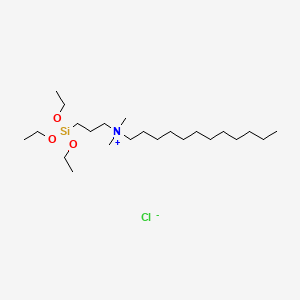
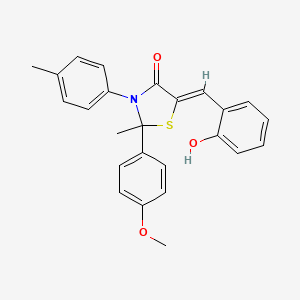
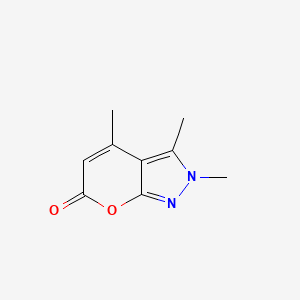

![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
